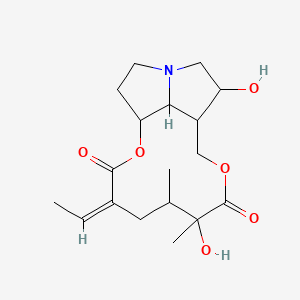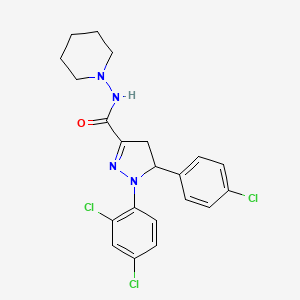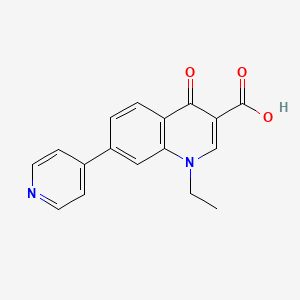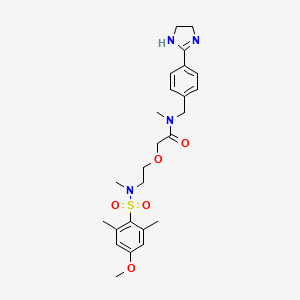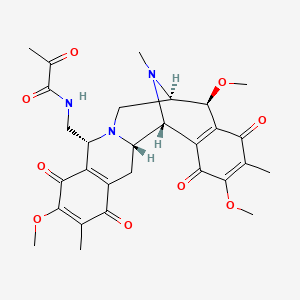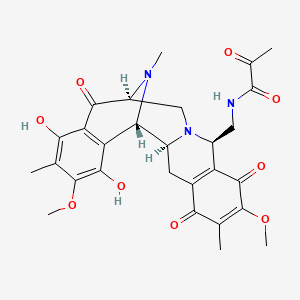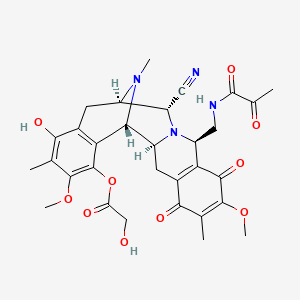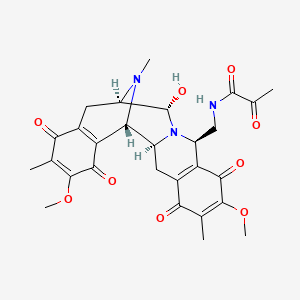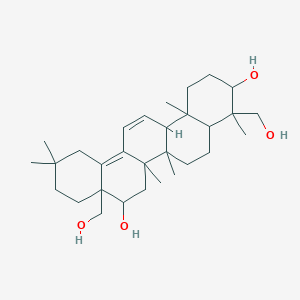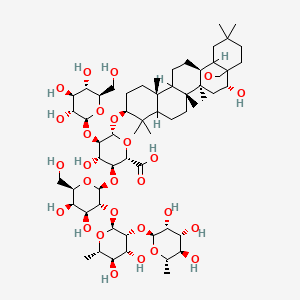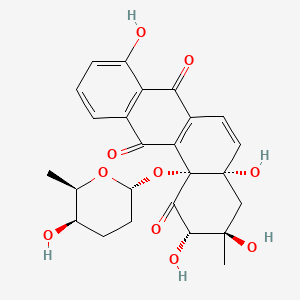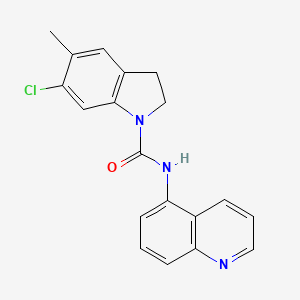
SB-215505
Übersicht
Beschreibung
SB-215505 ist eine synthetische organische Verbindung, die für ihre potente und selektive antagonistische Aktivität am Serotonin-5-HT2B-Rezeptor bekannt ist. Sie zeigt auch eine gute Selektivität gegenüber den verwandten 5-HT2A- und 5-HT2C-Rezeptoren . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Funktion der 5-HT2-Rezeptorfamilie, insbesondere die Rolle von 5-HT2B-Rezeptoren im Herzen, zu untersuchen .
Wissenschaftliche Forschungsanwendungen
SB-215505 wird aufgrund seiner selektiven antagonistischen Aktivität am Serotonin-5-HT2B-Rezeptor in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:
Herz-Kreislauf-Forschung: Es wird verwendet, um die Rolle von 5-HT2B-Rezeptoren bei der kardialen Hypertrophie und der Herzfunktion zu untersuchen.
Neurowissenschaften: Die Verbindung hilft beim Verständnis der Rolle von Serotoninrezeptoren in der Gehirnfunktion und im Verhalten.
Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf Serotoninrezeptoren abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Serotonin-5-HT2B-Rezeptor bindet und diesen blockiert. Diese antagonistische Wirkung verhindert, dass der Rezeptor durch Serotonin aktiviert wird, wodurch die mit diesem Rezeptor verbundenen nachgeschalteten Signalwege gehemmt werden. Die molekularen Ziele umfassen den 5-HT2B-Rezeptor, und die beteiligten Pfade stehen hauptsächlich in Zusammenhang mit der Serotonin-Signalübertragung .
Wirkmechanismus
Target of Action
SB-215505, also known as 6-chloro-5-methyl-1-(5-quinolylcarbamoyl)indoline, is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . It exhibits good selectivity over the related 5-HT2A and 5-HT2C receptors . The 5-HT2B receptors play a crucial role in the function of the heart .
Mode of Action
As an antagonist, this compound binds to the 5-HT2B receptors, thereby inhibiting the action of serotonin on these receptors . This blockade of the 5-HT2B receptors leads to various physiological changes, which are discussed in the following sections.
Biochemical Pathways
The inhibition of the 5-HT2B receptors by this compound affects several biochemical pathways. For instance, it has been found to control the production of cytokines such as interleukin-6, interleukin-1beta, and tumor necrosis factor-alpha by ventricular fibroblasts, which are linked to cardiac hypertrophy . Additionally, it modulates the brain natriuretic peptide through nuclear factor-kappaB in cardiomyocytes under mechanical stress .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally .
Result of Action
The blockade of the 5-HT2B receptor by this compound leads to increased wakefulness and motor activity in rats . It also prevents reactive oxygen species-induced cardiac hypertrophy in mice . Furthermore, it has been used to distinguish 5-HT2B-mediated responses from those produced by 5-HT2A or 5-HT2C .
Biochemische Analyse
Biochemical Properties
SB-215505 interacts with the serotonin 5-HT 2B receptor, a subtype of the serotonin receptor . This interaction is characterized by its potent and selective antagonistic properties . The compound’s interaction with this receptor is used to study the role of 5-HT 2B receptors in the heart .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its influence on cell function through the serotonin 5-HT 2B receptor . It is used to distinguish 5-HT 2B -mediated responses from those produced by 5-HT 2A or 5-HT 2C .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it inhibits the activity of this receptor, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound has a potent and selective antagonistic effect on the serotonin 5-HT 2B receptor .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase wakefulness and motor activity
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its interaction with the serotonin 5-HT 2B receptor . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be fully determined.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interaction with the serotonin 5-HT 2B receptor
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to areas of the cell where this receptor is present .
Vorbereitungsmethoden
Die Synthese von SB-215505 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Grundstruktur. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthesereaktion synthetisiert, die die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd umfasst.
Chlorierung: Der Indol-Kern wird dann chloriert, um ein Chloratom an der gewünschten Position einzuführen.
Chinolin-Anlagerung: Die Chinolin-Einheit wird durch eine nucleophile Substitutionsreaktion an den Indol-Kern angehängt.
Carboxamid-Bildung: Der letzte Schritt umfasst die Bildung der Carboxamidgruppe durch die Reaktion des Zwischenprodukts mit einem geeigneten Amin.
Analyse Chemischer Reaktionen
SB-215505 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
SB-215505 ist aufgrund seiner hohen Selektivität für den 5-HT2B-Rezeptor gegenüber den 5-HT2A- und 5-HT2C-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:
SB-204741: Ein weiterer selektiver 5-HT2B-Rezeptorantagonist mit ähnlichen Anwendungen in der Herz-Kreislauf-Forschung.
RS-127445: Ein selektiver 5-HT2B-Rezeptorantagonist, der in verschiedenen pharmakologischen Studien eingesetzt wird.
Diese Verbindungen haben ähnliche Strukturen und Funktionen, unterscheiden sich aber in ihrer Selektivität und spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGSWDWIRIUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424971 | |
| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-15-4 | |
| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


